N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide
Description
N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-22(27-16-10-23(11-17-27)8-2-1-3-9-23)25-18-20-6-14-26(15-7-20)19-21-4-12-24-13-5-21/h4-5,12-13,20H,1-3,6-11,14-19H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPANYHIKZRAAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)NCC3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core followed by the introduction of the piperidine and pyridine moieties. Key steps may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the pyridine moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry.
Spirocyclic compounds: These compounds have a similar spirocyclic core and are known for their unique structural properties.
Uniqueness
N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide is unique due to its combination of a spirocyclic core with piperidine and pyridine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
